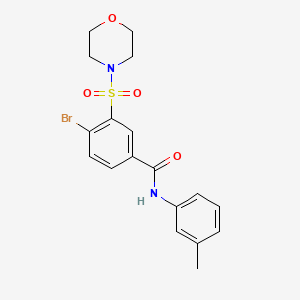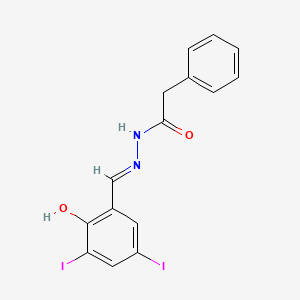
3-(4-chlorophenyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, also known as CDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDP is a pyrazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. This compound has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzyme expression.
Biochemical and Physiological Effects
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. This compound has also been shown to inhibit the expression of iNOS and COX-2, enzymes that are involved in the production of nitric oxide and prostaglandins, respectively. This compound has been shown to possess antioxidant activity, which makes it a potential therapeutic agent for the treatment of oxidative stress-related diseases. This compound has also been shown to induce apoptosis in cancer cells by modulating various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorophenyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments. It exhibits high purity and stability, making it suitable for various scientific research applications. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, this compound has some limitations for lab experiments. It exhibits poor solubility in water, which makes it difficult to work with in aqueous solutions. This compound also exhibits low bioavailability, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the scientific research of 3-(4-chlorophenyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide. One potential direction is to investigate the potential of this compound as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Another potential direction is to investigate the potential of this compound as a chemotherapeutic agent for the treatment of cancer. Further studies are also needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties.
Métodos De Síntesis
3-(4-chlorophenyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide can be synthesized by the condensation reaction between 4-chlorobenzaldehyde and 2,4-dihydroxybenzohydrazide in the presence of hydrazine hydrate and acetic acid. The resulting intermediate is then reacted with pyrazole-5-carboxylic acid hydrazide in the presence of acetic anhydride to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various scientific research applications.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-N'-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been investigated for its ability to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and asthma. This compound has also been shown to possess antioxidant activity, which makes it a potential therapeutic agent for the treatment of oxidative stress-related diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3/c18-12-4-1-10(2-5-12)14-8-15(21-20-14)17(25)22-19-9-11-3-6-13(23)7-16(11)24/h1-9,23-24H,(H,20,21)(H,22,25)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBPITQCXTXZJI-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN=CC3=C(C=C(C=C3)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=C(C=C(C=C3)O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6104933.png)
![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6104945.png)
![5-{[(3-methoxyphenyl)amino]methyl}-2-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6104947.png)


![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6104966.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6104974.png)
![N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B6104981.png)
![4-[3-(1,3-benzodioxol-5-yl)propanoyl]-2-benzylmorpholine](/img/structure/B6104982.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B6104990.png)

![phenyl(1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6105014.png)
![5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6105019.png)